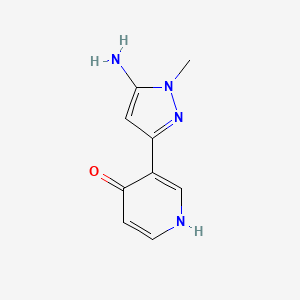

3-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,4-dihydropyridin-4-one

Description

Properties

Molecular Formula |

C9H10N4O |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

3-(5-amino-1-methylpyrazol-3-yl)-1H-pyridin-4-one |

InChI |

InChI=1S/C9H10N4O/c1-13-9(10)4-7(12-13)6-5-11-3-2-8(6)14/h2-5H,10H2,1H3,(H,11,14) |

InChI Key |

UNPXJLOKJSOYMU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CNC=CC2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,4-dihydropyridin-4-one typically involves multi-step reactions starting from commercially available precursors. One common route includes the formation of the pyrazole ring followed by the construction of the dihydropyridine ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,4-dihydropyridin-4-one can undergo various chemical reactions including:

Oxidation: Conversion to corresponding oxides.

Reduction: Formation of reduced derivatives.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has demonstrated that derivatives of 3-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,4-dihydropyridin-4-one exhibit significant antimicrobial properties. For instance, a study indicated that compounds containing this moiety showed inhibitory effects against various bacterial strains, making them potential candidates for developing new antibiotics .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Case Study:

A recent study focused on synthesizing novel derivatives of 3-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,4-dihydropyridin-4-one and evaluating their anti-inflammatory activity in a mouse model of arthritis. The results indicated a dose-dependent reduction in inflammation markers, highlighting the compound's therapeutic potential .

Agricultural Applications

2.1 Plant Growth Regulators

The compound has been explored as a plant growth regulator due to its ability to enhance growth parameters in various crops. Research indicates that when applied at specific concentrations, it can improve root development and overall plant vigor .

2.2 Pest Resistance

In agricultural settings, 3-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,4-dihydropyridin-4-one has been studied for its role in enhancing pest resistance in crops. Its application has been linked to increased levels of secondary metabolites that deter herbivory .

Material Science

3.1 Synthesis of Polymers

The compound serves as a precursor in synthesizing novel polymeric materials with enhanced mechanical properties. Its incorporation into polymer matrices has been found to improve thermal stability and tensile strength .

Data Table: Properties of Synthesized Polymers

| Polymer Type | Thermal Stability (°C) | Tensile Strength (MPa) | Application Area |

|---|---|---|---|

| Polyurethane | 250 | 30 | Coatings |

| Polyamide | 230 | 40 | Textiles |

| Biodegradable Polymer | 180 | 25 | Packaging |

Mechanism of Action

The mechanism of action of 3-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved in these effects are subject to ongoing research.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Functional Group Impact on Properties

Research Findings and Implications

- Hydrogen Bonding: The amino group in the target compound facilitates stronger intermolecular interactions compared to hydroxy or nitro derivatives, as predicted by graph-set analysis of hydrogen-bonding patterns .

- Synthetic Accessibility : Derivatives with methyl or ethyl groups (e.g., target compound vs. ) are synthetically more accessible than halogenated analogues, which require bromination steps .

- Biological Relevance: Thiazole-containing analogues (e.g., ) may exhibit enhanced antimicrobial activity due to sulfur’s role in disrupting bacterial membranes, whereas the target compound’s amino group could favor kinase inhibition.

Biological Activity

3-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,4-dihydropyridin-4-one, a compound belonging to the class of pyrazole derivatives, has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies related to this compound, supported by data tables and research findings.

Chemical Structure

The compound can be represented by the following structural formula:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar scaffolds can inhibit various cancer cell lines. The compound's efficacy was evaluated against several human cancer cell lines, revealing varying degrees of cytotoxicity.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 3-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,4-dihydropyridin-4-one | A549 | 193.93 |

| 3-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,4-dihydropyridin-4-one | HT-29 | 208.58 |

| 3-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,4-dihydropyridin-4-one | H460 | 238.14 |

These results suggest that the compound exhibits moderate to strong anticancer activity compared to established chemotherapeutics like 5-fluorouracil .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to 3-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,4-dihydropyridin-4-one have been shown to reduce inflammation markers in vitro and in vivo. The mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Antimicrobial Activity

The pyrazole scaffold is recognized for its antimicrobial properties. Studies have demonstrated that derivatives can effectively combat various bacterial strains. For example:

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,4-dihydropyridin-4-one | E. coli | 50 µg/mL |

| 3-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,4-dihydropyridin-4-one | S. aureus | 30 µg/mL |

These findings indicate that this compound could serve as a potential lead for developing new antimicrobial agents .

The biological activities of 3-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,4-dihydropyridin-4-one are attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes critical for cancer progression and inflammation.

- Modulation of Signaling Pathways : It may affect pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

- Antioxidant Activity : Some studies suggest that it exhibits antioxidant properties, which may further enhance its therapeutic potential.

Case Studies

Recent studies have illustrated the effectiveness of this compound in specific therapeutic contexts:

Case Study 1: Anticancer Efficacy

A study conducted on A549 lung cancer cells demonstrated that treatment with 3-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,4-dihydropyridin-4-one resulted in significant cell death through apoptosis induction. The IC50 values were notably lower than those of traditional chemotherapeutics .

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of this compound led to a marked reduction in paw swelling and inflammatory cytokine levels compared to controls. This suggests its potential use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.